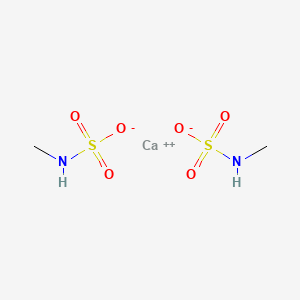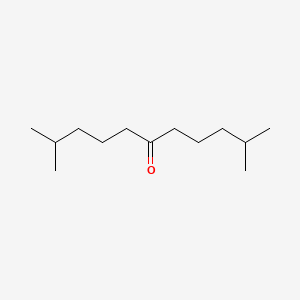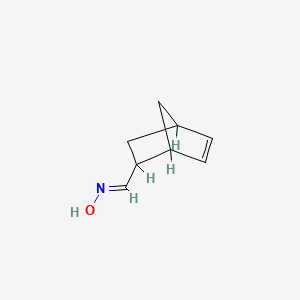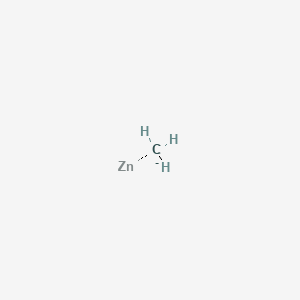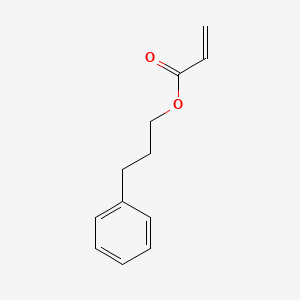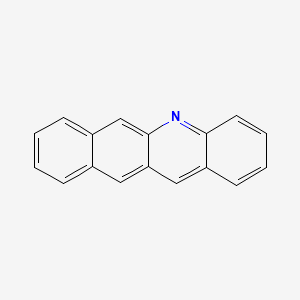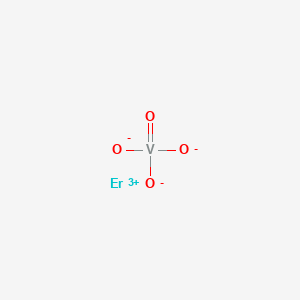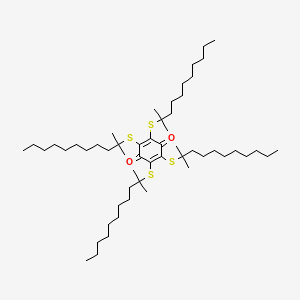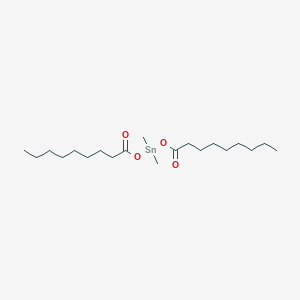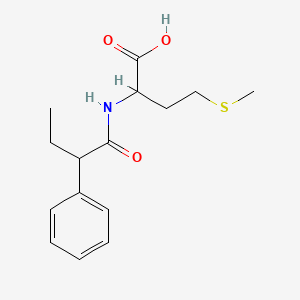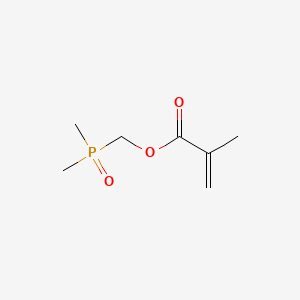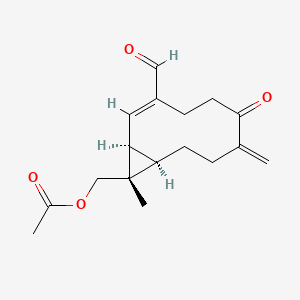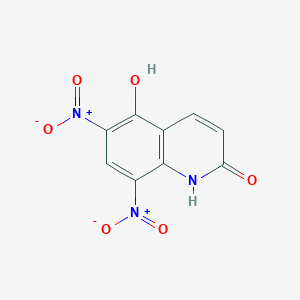
5-hydroxy-6,8-dinitro-1H-quinolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-hydroxy-6,8-dinitro-1H-quinolin-2-one is a heterocyclic compound that belongs to the quinolin-2-one family. This compound is characterized by the presence of hydroxy and nitro groups at specific positions on the quinoline ring, which significantly influences its chemical properties and potential applications. Quinolin-2-one derivatives are known for their diverse biological activities and are often used as intermediates in the synthesis of pharmaceuticals and other organic compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-6,8-dinitro-1H-quinolin-2-one typically involves the nitration of 5-hydroxy-1H-quinolin-2-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the 6 and 8 positions.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.
化学反応の分析
Types of Reactions
5-hydroxy-6,8-dinitro-1H-quinolin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of 5-hydroxy-6,8-diamino-1H-quinolin-2-one.
Substitution: Formation of various substituted quinolin-2-one derivatives depending on the nucleophile used.
科学的研究の応用
5-hydroxy-6,8-dinitro-1H-quinolin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 5-hydroxy-6,8-dinitro-1H-quinolin-2-one is largely dependent on its chemical structure. The presence of nitro groups can influence its reactivity and interaction with biological targets. For example, the compound may undergo redox reactions within cells, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or apoptosis. Additionally, the hydroxy group can form hydrogen bonds with biological macromolecules, affecting their function.
類似化合物との比較
Similar Compounds
5-hydroxy-1H-quinolin-2-one: Lacks the nitro groups, making it less reactive in certain chemical reactions.
6,8-dinitro-1H-quinolin-2-one: Lacks the hydroxy group, which may reduce its ability to form hydrogen bonds.
5-amino-6,8-dinitro-1H-quinolin-2-one: Contains amino groups instead of the hydroxy group, altering its chemical and biological properties.
Uniqueness
5-hydroxy-6,8-dinitro-1H-quinolin-2-one is unique due to the combination of hydroxy and nitro groups on the quinoline ring. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
31570-98-6 |
|---|---|
分子式 |
C9H5N3O6 |
分子量 |
251.15 g/mol |
IUPAC名 |
5-hydroxy-6,8-dinitro-1H-quinolin-2-one |
InChI |
InChI=1S/C9H5N3O6/c13-7-2-1-4-8(10-7)5(11(15)16)3-6(9(4)14)12(17)18/h1-3,14H,(H,10,13) |
InChIキー |
OKFFTJMTNOFVCY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=O)NC2=C1C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


